Thiophen-2-yl benzoate
Overview
Description
Thiophen-2-yl benzoate is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research for its diverse applications.
Scientific Research Applications
Thiophen-2-yl benzoate has been widely used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions. Moreover, thiophen-2-yl benzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Mechanism Of Action
The mechanism of action of thiophen-2-yl benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. The inhibition of enzymes can lead to the disruption of biochemical pathways and the modulation of physiological processes.
Biochemical And Physiological Effects
Thiophen-2-yl benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. The inhibition of these enzymes can lead to the accumulation of acetylcholine, which can cause various physiological effects, including muscle spasms, convulsions, and respiratory failure.
Advantages And Limitations For Lab Experiments
Thiophen-2-yl benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without significant degradation. However, thiophen-2-yl benzoate has some limitations for lab experiments. It can be toxic and may require special handling and disposal procedures. Moreover, its solubility in water is limited, which can affect its bioavailability and pharmacokinetics.
Future Directions
Thiophen-2-yl benzoate has several potential future directions for scientific research. It can be used as a starting material for the synthesis of new heterocyclic compounds with diverse applications. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, the inhibition of enzymes by thiophen-2-yl benzoate can be explored for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
Thiophen-2-yl benzoate is a versatile chemical compound that has diverse applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thiophen-2-yl benzoate has significant potential for the development of new drugs and the synthesis of new heterocyclic compounds with diverse applications.
properties
CAS RN |
16693-98-4 |
---|---|
Product Name |
Thiophen-2-yl benzoate |
Molecular Formula |
C11H8O2S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
thiophen-2-yl benzoate |
InChI |
InChI=1S/C11H8O2S/c12-11(9-5-2-1-3-6-9)13-10-7-4-8-14-10/h1-8H |
InChI Key |
DLDNGXJAIMHIKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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